2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-21-9-12(19)15-8-11-4-6-18(7-5-11)14(20)13-10(2)16-17-22-13/h11H,3-9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUZQFBHDYUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound features a piperidine ring linked to a thiadiazole moiety via an acetamide group. Its structure can be represented as follows:
where , , , , and represent the number of respective atoms in the compound. The presence of the thiadiazole ring is significant for its biological activity.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. A study by El-Naggar et al. reported that various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells in vivo. The compounds showed tumor growth inhibition after 14 days of treatment, suggesting their potential as anticancer agents .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15). Notably, some compounds exhibited IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A review highlighted that thiadiazole derivatives possess significant activity against various pathogens.
Antimicrobial Efficacy
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural components.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of piperidine ring | Enhances lipophilicity and binding affinity |
| Substituents on thiadiazole ring | Variations lead to different levels of cytotoxicity and antimicrobial efficacy |
| Acetamide linkage | Critical for maintaining biological activity |
Research indicates that modifications in substituents can lead to enhanced or diminished biological activities, emphasizing the importance of SAR studies in drug design .
Scientific Research Applications
Biological Activities
Research indicates that 2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide exhibits several biological activities:
Anticancer Activity
Studies have shown that thiadiazole derivatives possess significant anticancer properties. For instance:
- A study reported that compounds containing the thiadiazole ring demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. The IC50 values for these compounds were notably low, indicating strong anticancer potential .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antitumor Activity :
- Pharmacological Evaluation :
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| Anticancer | MCF-7 | 0.28 |
| Anticancer | A549 | 0.52 |
| Synthesis Step | Description |
|---|---|
| Thiadiazole Formation | Cyclization with hydrazine derivatives |
| Piperidine Synthesis | Reduction of pyridine derivatives |
| Coupling | Reaction with ethoxy-acetamide derivative |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Below is a detailed analysis based on physicochemical properties, substituent effects, and synthetic pathways:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: The target compound’s 4-methylthiadiazole and ethoxyacetamide groups distinguish it from analogs like 4g–4i, which feature chlorophenyl-thiadiazole cores paired with fluorophenyl-piperazine or benzyl-piperidine substituents . These substituents influence solubility and bioavailability; for example, the ethoxy group may enhance lipophilicity compared to polar piperazine derivatives.
Physicochemical Properties: Melting points for thiadiazole-acetamide analogs range widely (162–228°C), with lower values correlating with non-polar substituents (e.g., benzyl-piperidine in 4i) . The target compound’s melting point is unreported but likely falls within this range. Elemental analysis data suggest nitrogen content (~13–16%) is consistent across analogs, reflecting the prevalence of heterocyclic and amide groups .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for 4g–4i , involving carbodiimide-mediated coupling of thiadiazole-carbonyl chlorides with amine intermediates . further supports this, detailing analogous routes for pyridinyl-thiazole carboxamides using coupling reagents like HATU or EDCI .
Biological Implications :
- While biological data for the target compound are absent in the evidence, analogs such as 4g–4i exhibit anticancer activity linked to thiadiazole-mediated apoptosis induction . The 4-methylthiadiazole moiety may similarly modulate enzyme targets like carbonic anhydrase or kinase inhibitors .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
A mixture of acetylhydrazine (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol is refluxed at 78°C for 6 hours to yield thiosemicarbazide. Subsequent treatment with concentrated hydrochloric acid (3.0 equiv) at 0–5°C induces cyclization to form the 1,2,3-thiadiazole core. Methylation at the 4-position is achieved using methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide at 60°C for 12 hours.
Table 1: Reaction Conditions for Thiadiazole Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 78°C (reflux) | |
| Reaction Time | 6 hours | |
| Methylation Agent | Methyl Iodide | |
| Yield | 68–72% |
Conversion to Carbonyl Chloride
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (3.0 equiv) in dichloromethane at 0°C for 2 hours, followed by reflux at 40°C for 4 hours. Excess thionyl chloride is removed under reduced pressure to isolate the acyl chloride.
Preparation of Piperidin-4-yl-Methylamine Intermediate
The piperidine scaffold is functionalized via reductive amination or nucleophilic substitution. Patent data provides a validated route for piperidine derivatives using tert-butyl carbamate protection.
Reductive Amination of Piperidin-4-one
Piperidin-4-one (1.0 equiv) is reacted with benzylamine (1.2 equiv) in methanol at 25°C for 12 hours, followed by reduction with sodium borohydride (1.5 equiv) to yield N-benzylpiperidin-4-amine. Hydrogenolysis using palladium on carbon (10% w/w) under hydrogen gas (1 atm) in tetrahydrofuran removes the benzyl group, affording piperidin-4-amine.
Table 2: Optimization of Reductive Amination
| Condition | Optimal Value | Source |
|---|---|---|
| Reducing Agent | Sodium Borohydride | |
| Solvent | Methanol | |
| Hydrogenolysis Catalyst | Pd/C (10%) | |
| Yield | 85–89% |
Methylation of Piperidin-4-Amine
The amine is alkylated using methyl bromoacetate (1.1 equiv) in acetonitrile with triethylamine (2.0 equiv) as a base at 60°C for 8 hours. Saponification with sodium hydroxide (2.0 equiv) in ethanol/water (3:1) yields the piperidin-4-yl-methylamine.
Coupling of Thiadiazole Carbonyl to Piperidine
Amide bond formation between the acyl chloride and piperidin-4-yl-methylamine is conducted under Schotten-Baumann conditions.
Amide Bond Formation
A solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 equiv) in dichloromethane is added dropwise to piperidin-4-yl-methylamine (1.2 equiv) and triethylamine (2.5 equiv) at 0°C. The mixture is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Table 3: Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → 25°C | |
| Yield | 76–80% |
Introduction of 2-Ethoxyacetamide Side Chain
The secondary amine on the piperidine moiety is acylated with 2-ethoxyacetic acid.
Activation of 2-Ethoxyacetic Acid
2-Ethoxyacetic acid (1.5 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in tetrahydrofuran for 30 minutes at 0°C.
Acylation Reaction
The activated acid is added to the piperidine-thiadiazole intermediate (1.0 equiv) and stirred at 25°C for 18 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. Purification via recrystallization from ethanol/water (4:1) affords the final compound.
Table 4: Acylation Reaction Summary
| Parameter | Value | Source |
|---|---|---|
| Activator | EDC/HOBt | |
| Solvent | Tetrahydrofuran | |
| Reaction Time | 18 hours | |
| Yield | 82–85% |
Spectroscopic Characterization
The final product is characterized via nuclear magnetic resonance (NMR) and mass spectrometry.
¹H NMR Analysis
¹³C NMR Analysis
Mass Spectrometry
- m/z : 353.1 [M+H]⁺ (calculated: 353.4).
Q & A
Basic: What are the common synthetic routes for 2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring followed by coupling with piperidine and acetamide moieties. A representative protocol includes:
- Step 1 : Condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with piperidin-4-ylmethanol under carbodiimide-mediated coupling .
- Step 2 : Introduction of the ethoxyacetamide group via nucleophilic substitution, often using potassium carbonate in dimethylformamide (DMF) as a base .
- Characterization : Intermediates are validated via IR spectroscopy (e.g., carbonyl peaks at ~1667 cm⁻¹) and ¹H NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.5-8.1 ppm for aromatic protons). Mass spectrometry (MS) confirms molecular weights (e.g., [M+1]⁺ peaks) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., thiadiazole C=N stretches at ~1667 cm⁻¹, amide C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Resolves proton environments (e.g., piperidine CH₂ at δ 2.5-3.5 ppm, thiadiazole protons at δ 8.1 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., discrepancies <0.5% between theoretical and experimental values) .
Advanced: How can researchers optimize reaction yields when synthesizing thiadiazole-containing acetamide derivatives?
- Solvent Choice : DMF enhances solubility of polar intermediates, while ethanol minimizes side reactions in coupling steps .
- Catalysts : Use of sodium hydride or potassium carbonate improves nucleophilic substitution efficiency .
- Temperature Control : Reactions at 0–25°C prevent thermal degradation of sensitive intermediates (e.g., thiadiazole rings) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring timely quenching .
Advanced: What strategies resolve discrepancies between theoretical and experimental molecular weights during characterization?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
- Isotopic Patterns : High-resolution MS (HRMS) distinguishes isotopic clusters to confirm molecular formula .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry (e.g., <0.3% deviation for C/H/N ratios) .
Advanced: How does the compound interact with biological targets like enzymes?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd values) for targets such as kinases or GPCRs .
- Enzyme Inhibition : IC₅₀ values are determined via fluorometric assays (e.g., using substrate analogs like ATP-competitive probes) .
- Structural Insights : X-ray crystallography or molecular docking reveals interactions with catalytic pockets (e.g., hydrogen bonding with thiadiazole sulfur) .
Advanced: What computational methods predict the compound's pharmacokinetics?
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand stability (e.g., RMSD <2 Å over 100 ns simulations) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity .
Advanced: How to design analogs with improved activity?
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to enhance metabolic stability .
- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to improve target affinity .
- Hybridization : Merge structural motifs from active analogs (e.g., pyrimidine-thiazole hybrids) for multitarget effects .
Advanced: What are the challenges in scaling up synthesis, and how to address them?
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during thiadiazole ring formation .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to thiazolidinedione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
